molecular formula C12H17NO B3374748 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline CAS No. 1037163-65-7

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline

Cat. No. B3374748
CAS RN: 1037163-65-7
M. Wt: 191.27 g/mol
InChI Key: QUGPTWJNGVTRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that the compound exerts its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways. In addition, the compound has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, future research could focus on developing novel derivatives of this compound with improved solubility and potency.
In conclusion, 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

properties

IUPAC Name

6-propan-2-yloxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-5-6-12-10(8-11)4-3-7-13-12/h5-6,8-9,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGPTWJNGVTRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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